molecular formula C23H28N2O2 B7065010 N-[2-(2-methyloxan-4-yl)ethyl]-5,7-dihydrobenzo[d][2]benzazepine-6-carboxamide

N-[2-(2-methyloxan-4-yl)ethyl]-5,7-dihydrobenzo[d][2]benzazepine-6-carboxamide

Cat. No.: B7065010
M. Wt: 364.5 g/mol
InChI Key: VTITTWFVSVSLQE-UHFFFAOYSA-N
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Description

N-[2-(2-methyloxan-4-yl)ethyl]-5,7-dihydrobenzodbenzazepine-6-carboxamide is a complex organic compound that belongs to the class of benzazepines This compound is characterized by its unique structure, which includes a benzazepine core fused with an oxane ring and a carboxamide group

Properties

IUPAC Name

N-[2-(2-methyloxan-4-yl)ethyl]-5,7-dihydrobenzo[d][2]benzazepine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c1-17-14-18(11-13-27-17)10-12-24-23(26)25-15-19-6-2-4-8-21(19)22-9-5-3-7-20(22)16-25/h2-9,17-18H,10-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTITTWFVSVSLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)CCNC(=O)N2CC3=CC=CC=C3C4=CC=CC=C4C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyloxan-4-yl)ethyl]-5,7-dihydrobenzodbenzazepine-6-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzazepine core, followed by the introduction of the oxane ring and the carboxamide group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent product quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyloxan-4-yl)ethyl]-5,7-dihydrobenzodbenzazepine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives

Scientific Research Applications

N-[2-(2-methyloxan-4-yl)ethyl]-5,7-dihydrobenzodbenzazepine-6-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug development.

    Medicine: Due to its potential therapeutic properties, the compound is being investigated for its use in treating various medical conditions, including neurological disorders and cancer.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(2-methyloxan-4-yl)ethyl]-5,7-dihydrobenzodbenzazepine-6-carboxamide involves its interaction with specific molecular targets within the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Benzazepine Derivatives: Compounds with similar benzazepine cores but different substituents.

    Oxane-Containing Compounds: Molecules that include an oxane ring, which may have similar chemical properties.

    Carboxamide Derivatives: Compounds with carboxamide groups that exhibit similar reactivity.

Uniqueness

N-[2-(2-methyloxan-4-yl)ethyl]-5,7-dihydrobenzodbenzazepine-6-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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